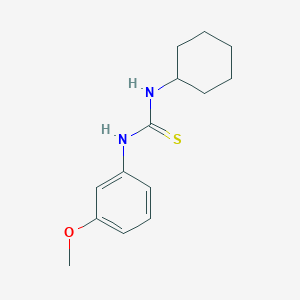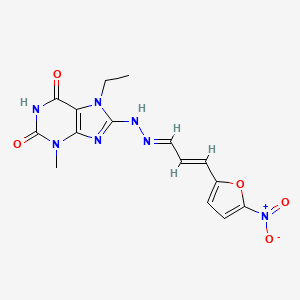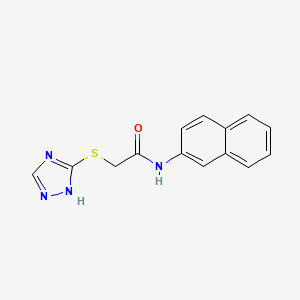![molecular formula C21H23N3O2 B5779954 N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5779954.png)
N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide, also known as EMD-386088, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide is not fully understood, but it is believed to act as a modulator of the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter activity in the brain, and it is believed that this compound may enhance the activity of this receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. This compound has also been shown to have anti-inflammatory effects, and it has been investigated for its potential use in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide. One area of interest is the development of more potent and selective GABA-A receptor modulators based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurological and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes.
Méthodes De Synthèse
N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis of this compound has been described in several research papers, and the procedure typically involves the use of organic solvents and reagents such as N-ethyl-N-(3-dimethylaminopropyl)carbodiimide, 4-methylphenylhydrazine, and benzyl bromide.
Applications De Recherche Scientifique
N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have significant effects on the central nervous system, and it has been investigated for its potential use as a treatment for various neurological disorders. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-ethyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-3-24(20(25)14-11-17-7-5-4-6-8-17)15-19-22-21(23-26-19)18-12-9-16(2)10-13-18/h4-10,12-13H,3,11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCBYFLPZGYNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenoxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5779871.png)
![N-(2-{[2-(2-nitrophenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5779874.png)


![4-({[5-(5-chloro-2-methoxyphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5779911.png)
![2-(benzoylamino)-N-[2-(dimethylamino)ethyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5779913.png)

![2,2-dimethyl-N-{4-[(4-nitrophenyl)thio]phenyl}propanamide](/img/structure/B5779927.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-N,3-dimethylbenzamide](/img/structure/B5779950.png)
![4-fluorobenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5779952.png)

